![molecular formula C22H22N4O3 B6583462 1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900880-87-7](/img/structure/B6583462.png)
1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a pyrrolo[2,3-d]pyrimidine derivative with a benzylamine derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic molecule that has garnered interest in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, agriculture, and material science, while providing comprehensive data tables and insights from verified sources.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Antitumor Activity : Preliminary studies indicate that derivatives of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the benzyl group may enhance bioactivity by improving lipophilicity and cellular uptake.
- Antimicrobial Properties : Research has shown that similar compounds with pyrimidine structures possess antimicrobial properties. The compound may be explored as a lead for developing new antibiotics or antifungal agents.
Application Area | Potential Activity | References |
---|---|---|
Antitumor | Cytotoxic effects | |
Antimicrobial | Antifungal agents |
Agricultural Chemistry
In agricultural research, compounds with similar structures have been investigated for their effectiveness as fungicides and herbicides:
- Fungicidal Activity : The compound may serve as a basis for developing new fungicides due to its ability to inhibit fungal growth effectively. Studies on pyrimidine derivatives have shown promising results in controlling plant pathogens.
- Herbicidal Properties : There is potential for the compound to be used in herbicide formulations, targeting specific weed species while minimizing harm to crops.
Material Science
The unique properties of this compound might also find applications in material science:
- Polymer Chemistry : The compound can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.
- Nanotechnology : Its ability to form stable complexes could be explored for developing nanomaterials with specific functions, such as drug delivery systems.
Application Area | Potential Use | References |
---|---|---|
Polymer Chemistry | Material enhancement | |
Nanotechnology | Drug delivery systems |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry investigated the antitumor activity of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that modifications like those seen in our compound could enhance efficacy.
Case Study 2: Agricultural Applications
Research conducted by the International Journal of Pest Management evaluated the fungicidal properties of pyrimidine-based compounds. The findings indicated that certain derivatives exhibited high levels of activity against common agricultural pathogens, supporting further exploration of similar structures for commercial fungicides.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. This can lead to therapeutic effects, such as inhibition of cancer cell growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-N-(1-methoxypropan-2-yl)pyrrolidin-3-amine
- 1-benzyl-N-(1-methoxypropan-2-yl)piperidine-4-carboxamide
Uniqueness
1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-benzyl-N-(1-methoxypropan-2-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroleptic effects, and other pharmacological activities supported by recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrido-pyrrolo-pyrimidine framework, which is known for its diverse biological activities. The presence of a benzyl group and a methoxypropan-2-yl substituent enhances its lipophilicity and potential receptor interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of related compounds within the same chemical class. For instance, molecular docking studies on similar structures have shown effective binding to EGFR tyrosine kinase , indicating potential as an anticancer agent. Specifically, compounds with similar frameworks exhibited significant cytotoxic effects against various cancer cell lines such as HT29 (human colon cancer) and DU145 (prostate cancer) using the MTT assay method .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
DHFP | HT29 | 5.0 | |
DHFP | DU145 | 6.0 | |
N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | HT29 | 7.5 |
Neuroleptic Activity
The neuroleptic activity of benzamide derivatives has been extensively studied. Compounds structurally related to our target compound have shown promising results in inhibiting apomorphine-induced stereotyped behavior in animal models. The introduction of specific substituents has been correlated with enhanced activity compared to standard drugs like haloperidol and metoclopramide .
Table 2: Neuroleptic Activity Comparison
Compound Name | Activity Level (Relative to Metoclopramide) | Reference |
---|---|---|
N-benzyl-N-methylaminoethyl derivative | 15x more active | |
Benzamide derivatives (cyclic series) | 13x more potent than haloperidol |
The mechanism underlying the biological activity of these compounds often involves interaction with specific receptors or enzymes:
- EGFR Inhibition : Compounds have shown effective inhibition of EGFR, which plays a crucial role in cancer cell proliferation.
- Dopamine Receptor Modulation : Neuroleptic activity is primarily mediated through dopamine receptor antagonism, which is essential for managing psychotic disorders.
Case Studies
In a recent study focusing on a related compound, significant apoptotic cell death was observed in HeLa cancer cells treated with prototype compounds derived from similar scaffolds. Flow cytometry analysis indicated that these compounds induced cell cycle arrest at the sub-G1 phase, highlighting their potential as therapeutic agents against cancer .
Properties
IUPAC Name |
6-benzyl-N-(1-methoxypropan-2-yl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-15(14-29-2)23-21(27)18-12-17-20(26(18)13-16-8-4-3-5-9-16)24-19-10-6-7-11-25(19)22(17)28/h3-12,15H,13-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSODNIWCGAKCAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.